2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide
Description
Properties
CAS No. |
151729-40-7 |
|---|---|
Molecular Formula |
C5H2ClF3N2OS |
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H2ClF3N2OS/c6-4-11-2(5(7,8)9)1(13-4)3(10)12/h(H2,10,12) |
InChI Key |
XYJCHJJDBOVDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with appropriate amines under suitable conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with an amine to form the carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with suitable amines, often using thionyl chloride to convert the carboxylic acid to an acid chloride before amine addition. This method can be optimized for yield and purity in industrial settings, utilizing continuous flow reactors for efficiency.
Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. Its structural features contribute to its biological activity.
Anticancer Activity :
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HepG2 | 1.61 | High |
| MCF-7 | 1.98 | Moderate |
Studies show that structural modifications can enhance efficacy against cancer cells, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. A study evaluating its antibacterial activity yielded the following results:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| 32 | Escherichia coli |
Halogen substitutions, such as chlorine, have been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Agrochemicals
In agrochemical applications, this compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds. Its effectiveness is attributed to the thiazole moiety, which is known for its diverse biological properties.
Antimycobacterial Activity
A study evaluated various thiazole derivatives for their efficacy against Mycobacterium tuberculosis. Specific modifications at the C-2 and C-4 positions significantly influenced their antibacterial properties, with some analogs achieving minimum inhibitory concentrations (MICs) as low as 0.70 μM .
Inhibition of Enzymatic Activity
Research has shown that derivatives of thiazoles can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound were found to inhibit topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Positional Substitution : Replacing the C2 chlorine with phenyl (as in ) reduces electronegativity but enhances π-π stacking, improving anticancer activity.
- Heterocycle Replacement : Thiophene-based analogs (e.g., ) exhibit antibacterial activity but lack the thiazole ring’s inherent rigidity, affecting target binding.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, analogs with CF₃ (e.g., ) show improved cellular uptake compared to non-fluorinated derivatives.
- Solubility : Carboxamide derivatives (e.g., ) exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas ester analogs (e.g., ) are more lipophilic.
Mechanistic Insights
Biological Activity
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Molecular Formula : C5H3ClF3N3OS
Molecular Weight : 227.61 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiazole moiety can form hydrogen bonds with proteins, influencing their conformation and function. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with halogen substitutions, such as chlorine in this compound, often demonstrated enhanced antibacterial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in multiple studies. A notable investigation involved testing its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited promising results with IC50 values indicating significant antiproliferative effects.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HepG2 | 1.61 | High |
| MCF-7 | 1.98 | Moderate |
Case Studies
- Anticonvulsant Activity : A study demonstrated that thiazole derivatives, including those related to this compound, exhibited anticonvulsant properties in various animal models. The data suggested that structural modifications significantly influenced their efficacy.
- Inhibition of Enzymatic Activity : Research has shown that derivatives of thiazoles can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound were found to inhibit topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
